(Z)-Oct-4-enoic acid
Overview
Description
(Z)-Oct-4-enoic acid is an unsaturated fatty acid with a double bond in the cis configuration at the fourth carbon atom. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems. The presence of the double bond introduces a kink in the molecular structure, affecting its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Oct-4-enoic acid can be achieved through various methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 1-octyne followed by oxidation to yield this compound. The reaction conditions typically include the use of borane-tetrahydrofuran complex and hydrogen peroxide in an alkaline medium.
Wittig Reaction: This method involves the reaction of a suitable aldehyde with a phosphonium ylide to form the desired (Z)-alkene. The reaction conditions include the use of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of octadienoic acids or the isomerization of octynoic acids under controlled conditions to ensure the cis configuration of the double bond.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including epoxides and diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to octanoic acid using hydrogenation catalysts such as palladium on carbon.
Substitution: this compound can participate in substitution reactions, particularly at the carboxyl group, to form esters and amides. Common reagents include alcohols and amines in the presence of acid catalysts.
Major Products:
Epoxides: Formed through the oxidation of the double bond.
Diols: Formed through the dihydroxylation of the double bond.
Esters and Amides: Formed through esterification and amidation reactions.
Scientific Research Applications
Chemistry: (Z)-Oct-4-enoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of (Z)-Oct-4-enoic acid involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The double bond in the cis configuration affects the fluidity of cell membranes and can modulate the activity of membrane-bound enzymes. Additionally, this compound can be metabolized to bioactive molecules that exert various physiological effects.
Comparison with Similar Compounds
Octanoic Acid: A saturated fatty acid with no double bonds.
(E)-Oct-4-enoic Acid: An isomer with the double bond in the trans configuration.
Hex-4-enoic Acid: A shorter-chain unsaturated fatty acid.
Uniqueness: (Z)-Oct-4-enoic acid is unique due to the presence of the cis double bond at the fourth carbon, which imparts distinct physical and chemical properties compared to its saturated and trans isomers. This configuration affects its reactivity and interactions with biological systems, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(Z)-oct-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10)/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHBCQFBHMBAMC-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315343 | |
Record name | (4Z)-4-Octenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18654-81-4 | |
Record name | (4Z)-4-Octenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18654-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Octenoic acid, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018654814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4Z)-4-Octenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-oct-4-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-OCTENOIC ACID, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVP4H6QXCP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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